molecular formula C8H8N2O3 B057734 6-Acetamidopicolinic acid CAS No. 26893-72-1

6-Acetamidopicolinic acid

Cat. No. B057734
CAS RN: 26893-72-1
M. Wt: 180.16 g/mol
InChI Key: LOMWKYHCHCZVCC-UHFFFAOYSA-N
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Patent
US06689754B1

Procedure details

A suspension of 2-acetylaminopyridine-6-carboxylic acid (4.1 g) in 2.5 N NaOH (36.5 ml) was heated at 80° C. for 1.5 hours, under nitrogen atmosphere. The resulting solution was cooled and acidified with cold 3N HCl. The precipitate obtained was filtered, washed successively with water and acetonitrile. The resulting white solid was dried under vacuum to afford 2-aminopyridine-6-carboxylic acid (2.4 g, 76% yield). 1H-NMR (DMSO-d6) δ 7.57 (t, 1H, J=8.1 Hz), 7.14 (d, 1H, J=7.2 Hz), 6.67 (1H, J=8.1 Hz), 6.51 (br, 2H); FAB MS m/z 139 (M+H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
36.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([OH:13])=[O:12])[N:6]=1)(=O)C.Cl>[OH-].[Na+]>[NH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([OH:13])=[O:12])[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)(=O)NC1=NC(=CC=C1)C(=O)O
Name
Quantity
36.5 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed successively with water and acetonitrile
CUSTOM
Type
CUSTOM
Details
The resulting white solid was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.